molecular formula C20H16ClN7O3 B4844366 N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B4844366
M. Wt: 437.8 g/mol
InChI Key: PCOVXDZAPLGBPR-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by their coupling with the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7O3/c21-17-12-26(24-18(17)28(30)31)10-15-6-8-16(9-7-15)19(29)23-20-22-13-27(25-20)11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOVXDZAPLGBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

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